molecular formula C20H26O5 B11575840 ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11575840
M. Wt: 346.4 g/mol
InChI Key: OIJYVDPIXJLOFZ-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is an organic compound with the molecular formula C20H26O5. It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a chromen-2-one (coumarin) structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of perfumes, flavoring agents, and other consumer products.

Mechanism of Action

The mechanism of action of ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[4-methyl-3-(3-methylbutyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to its chromen-2-one structure, which imparts diverse biological activities not commonly found in simpler esters. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 2-[4-methyl-3-(3-methylbutyl)-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C20H26O5/c1-6-23-19(21)14(5)24-15-8-10-16-13(4)17(9-7-12(2)3)20(22)25-18(16)11-15/h8,10-12,14H,6-7,9H2,1-5H3

InChI Key

OIJYVDPIXJLOFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(C)C)C

Origin of Product

United States

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